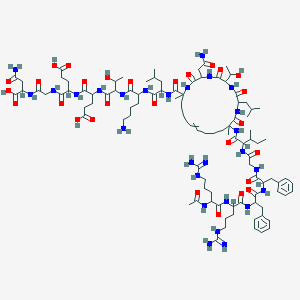

![molecular formula C12H19NO4 B2869022 2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid CAS No. 1250994-19-4](/img/structure/B2869022.png)

2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid is a chemical compound that belongs to the class of bicyclic beta-lactams. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Deprotection of Boc Amino Acids and Peptides

The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This method uses a thermally stable ionic liquid and has demonstrated a beneficial effect .

Extraction of Water Soluble Polar Organic Molecules

The compound extends the possibility for extraction of water soluble polar organic molecules using ionic liquids . This is particularly useful in the field of biochemistry where extraction of such molecules is often required .

Pharmaceutical Analytical Impurity

The compound is used as a pharmaceutical analytical impurity . This is important in the pharmaceutical industry where impurities need to be identified and quantified for quality control and regulatory compliance .

Stereoselective Synthesis of Azabicyclo Hexanes

The compound is used in the stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates . This is achieved by dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings .

Pharmaceutical Drug Development

The compound is used in the development of pharmaceutical drugs . Several lead compounds and drug candidates have been developed incorporating this structural motif .

Catalyst in Chemical Reactions

The compound is used as a catalyst in chemical reactions . Specifically, it is used in the cyclopropanation of N-Boc-2,5-dihydropyrrole with dirhodium(II) catalyst loadings of 0.005 mol % .

Propiedades

IUPAC Name |

2-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-8-7(4-10(14)15)9(8)6-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8-,9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABCRTNBUJAXAL-CBLAIPOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901129638 |

Source

|

| Record name | (1α,5α,6α)-3-[(1,1-Dimethylethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid | |

CAS RN |

1401464-08-1 |

Source

|

| Record name | (1α,5α,6α)-3-[(1,1-Dimethylethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2868940.png)

![5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole](/img/structure/B2868942.png)

![1-cinnamyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2868945.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868952.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2868955.png)

![2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B2868956.png)